molecular formula C16H13NO3 B183172 3-Hydroxy-3-phenacyloxindole CAS No. 88730-73-8

3-Hydroxy-3-phenacyloxindole

Katalognummer: B183172
CAS-Nummer: 88730-73-8
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: BIOYMYKQUHGHGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-phenacyloxindole, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that HPO analogues exhibit potent inhibitory activity against monoamine oxidase A (MAO-A), making them potential candidates for antidepressant therapies. In a study by Tripathi et al., several HPO derivatives were synthesized and evaluated for their MAO-A inhibitory properties, revealing that certain compounds displayed significant selectivity and potency (IC50 values as low as 0.009 µM) .

Anticonvulsant Properties

The structural similarities of HPO to known anticonvulsants suggest its potential in managing seizure disorders. Studies have shown that HPO analogues can modulate pathways involved in seizure activity, indicating their therapeutic relevance in epilepsy .

Neurodegenerative Diseases

HPO's dual inhibition of FAAH (fatty acid amide hydrolase) and cholinesterases positions it as a promising candidate for treating Alzheimer's disease. The ability to inhibit these enzymes suggests that HPO derivatives could enhance endocannabinoid signaling and improve cholinergic transmission, both vital in neurodegenerative conditions .

Enzyme Inhibition Studies

HPO has been extensively studied for its interaction with various enzymes:

  • Monoamine Oxidase (MAO) Inhibition : HPO analogues have been developed as selective inhibitors of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition is crucial for developing antidepressants .
  • Cholinesterase Inhibition : Research indicates that HPO derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play significant roles in neurotransmission and are implicated in Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of HPO typically involves reactions between indolin-2-ones and α-substituted ketones, yielding derivatives with varying biological activities. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the phenacyl group, which significantly influence the potency against targeted enzymes .

Industrial Applications

Beyond its medicinal applications, HPO is also utilized in the production of dyes and pigments due to its distinctive chemical properties. Its role as an intermediate in organic synthesis further emphasizes its versatility across different chemical industries .

Case Studies

StudyFocusFindings
Tripathi et al. (2015)MAO-A InhibitionIdentified potent HPO analogues with IC50 values < 0.01 µM; demonstrated selective inhibition .
Anti-HIV Activity StudyHIV-1 InhibitionEvaluated anti-HIV activity against T lymphocyte cells; certain derivatives showed EC50 < 11 µM .
Anticonvulsant PotentialSeizure ManagementSuggested structural similarities to known anticonvulsants; potential therapeutic applications in epilepsy .

Eigenschaften

IUPAC Name

3-hydroxy-3-phenacyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOYMYKQUHGHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967754
Record name 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52552-33-7, 88730-73-8, 5322-12-3
Record name 3-Hydroxy-3-phenacyloxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.